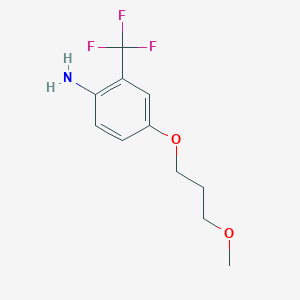![molecular formula C13H17F3N2O2 B3171729 4-[2-(4-Morpholinyl)ethoxy]-2-(trifluoromethyl)-phenylamine CAS No. 946697-94-5](/img/structure/B3171729.png)
4-[2-(4-Morpholinyl)ethoxy]-2-(trifluoromethyl)-phenylamine
Descripción general
Descripción
“4-[2-(4-Morpholinyl)ethoxy]-2-(trifluoromethyl)-phenylamine” is a chemical compound with the molecular formula C13H17F3N2O2 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C13H17F3N2O2. This indicates that it contains 13 carbon atoms, 17 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 290.28 . More specific properties like melting point, boiling point, and density are not provided in the available resources.Aplicaciones Científicas De Investigación
Morpholine Derivatives in Pharmacology
Morpholine derivatives, including 4-[2-(4-Morpholinyl)ethoxy]-2-(trifluoromethyl)-phenylamine, are explored for their broad spectrum of pharmacological activities. These derivatives have been investigated for their potential in treating various conditions due to the morpholine ring's versatility in chemical modifications, allowing for the development of compounds with desired biological activities. The review by Asif and Imran (2019) highlights the significant pharmacological profiles of morpholine derivatives, underscoring their importance in drug design and synthesis for therapeutic applications (Asif & Imran, 2019).
Environmental Impact and Biodegradation
The environmental fate of compounds related to this compound, such as alkylphenol ethoxylates, has been extensively studied. Ying, Williams, and Kookana (2002) reviewed the degradation of these compounds in wastewater treatment plants and their persistence in the environment. Their research points to the importance of understanding the biodegradation pathways and environmental distribution of such compounds to mitigate potential ecological impacts (Ying, Williams, & Kookana, 2002).
Applications in Material Science
The application of morpholine and its derivatives extends beyond pharmacology into material science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Squeo and Pasini (2020) reviewed the use of BODIPY-based materials, highlighting the role of molecular design in achieving desired optical properties for efficient OLEDs. This underscores the relevance of morpholine derivatives in advancing materials for electronic applications (Squeo & Pasini, 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2-morpholin-4-ylethoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O2/c14-13(15,16)11-9-10(1-2-12(11)17)20-8-5-18-3-6-19-7-4-18/h1-2,9H,3-8,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKHBCYAOBGAPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC(=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




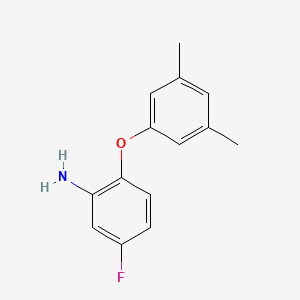
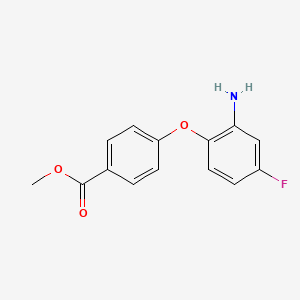
![2-[(4-Chloro-1-naphthyl)oxy]-5-fluorophenylamine](/img/structure/B3171664.png)
![4-[2-(3,5-Dimethyl-piperidin-1-YL)-ethoxy]-phenylamine](/img/structure/B3171668.png)
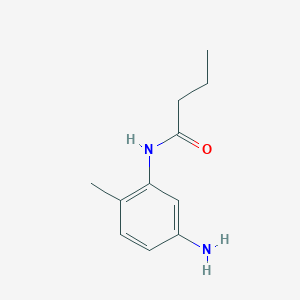
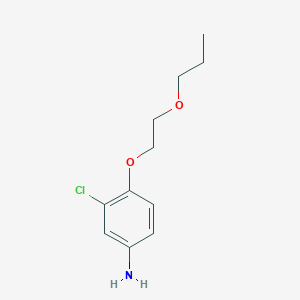
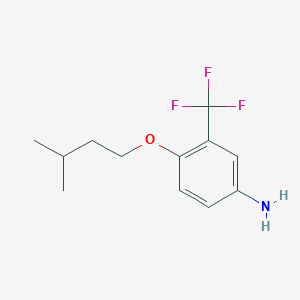
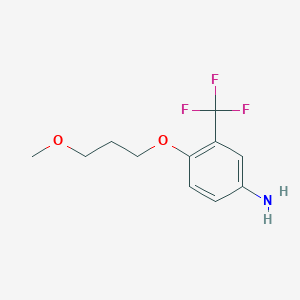
![4-([1,1'-Biphenyl]-4-yloxy)-3-(trifluoromethyl)-phenylamine](/img/structure/B3171707.png)

![4-[2-(2-Methoxyethoxy)ethoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171721.png)

